

5-Amino-1H-imidazole-4-carbonitrile CAS number and molecular formula

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Compound of Interest

Compound Name: 5-Amino-1H-imidazole-4-carbonitrile

Cat. No.: B020058

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An In-depth Technical Guide to 5-Amino-1H-imidazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1H-imidazole-4-carbonitrile, a pivotal heterocyclic intermediate, holds significant interest within the realms of pharmaceutical and biochemical research. Its structural attributes make it a versatile building block for the synthesis of a wide array of bioactive molecules, most notably purine analogues with therapeutic potential. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its role in the development of antiviral agents.

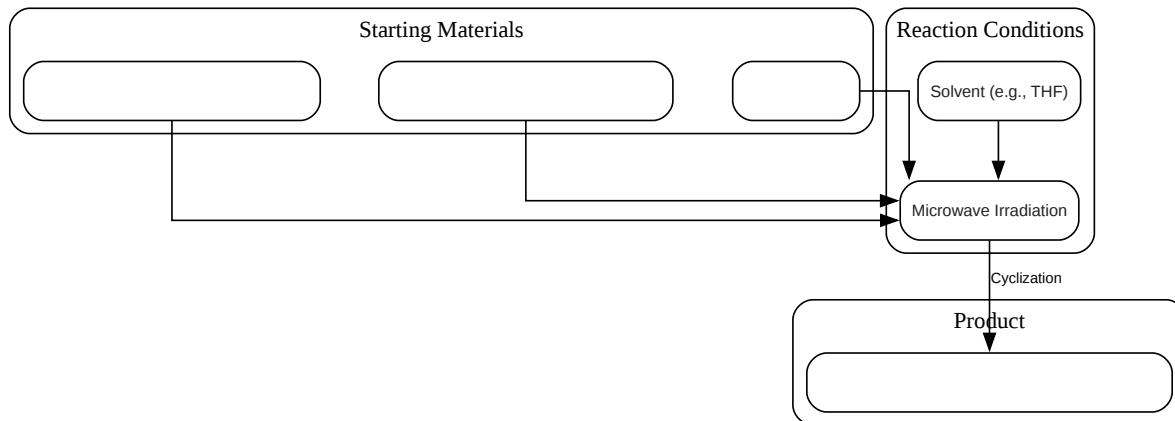
Core Chemical and Physical Properties

5-Amino-1H-imidazole-4-carbonitrile is a white to light yellow crystalline powder.^[1] Its fundamental properties are summarized in the table below, providing a ready reference for researchers.

Property	Value	Source
CAS Number	5098-11-3	[2] [3]
Molecular Formula	C ₄ H ₄ N ₄	[2]
Molecular Weight	108.10 g/mol	[2]
Melting Point	114-123 °C	
IUPAC Name	4-amino-1H-imidazole-5-carbonitrile	[2]
Synonyms	4-Amino-1H-imidazole-5-carbonitrile, 5-Amino-4-cyanoimidazole	
InChI Key	XEPBRDBFOSKYCF-UHFFFAOYSA-N	
Form	Solid	

Synthesis Pathway

The synthesis of **5-Amino-1H-imidazole-4-carbonitrile** and its derivatives often originates from aminomalanonitrile, a molecule of significant interest in prebiotic chemistry.[\[4\]](#) A common route involves a multicomponent microwave-assisted reaction, which offers an efficient method for generating chemical diversity.[\[5\]](#) The generalized pathway involves the condensation of aminomalanonitrile p-toluenesulfonate with an orthoester and an amine source, leading to the formation of the imidazole ring.



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Generalized synthesis pathway for **5-Amino-1H-imidazole-4-carbonitrile** derivatives.

Experimental Protocols

Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles (General Procedure)

This protocol is adapted from a method used for synthesizing derivatives of **5-Amino-1H-imidazole-4-carbonitrile**.^[4]

- Preparation of Aminomalononitrile Solution: To a solution of aminomalononitrile p-toluenesulfonate (5.9 mmol) in an appropriate solvent such as THF (30 mL), add triethylamine (7.1 mmol).
- Stirring: Stir the resulting mixture at room temperature for 30 minutes.
- Addition of Reagents: To this solution, add the desired orthoester and α -amino acid methyl ester derivatives.

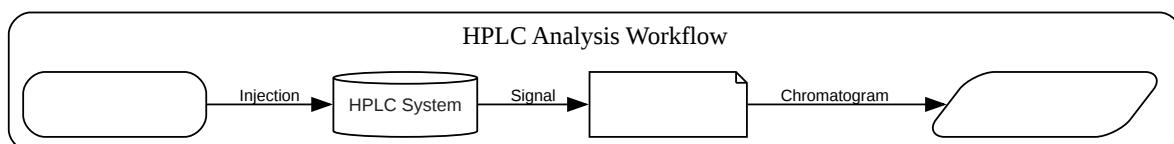
- **Microwave Irradiation:** Subject the reaction mixture to microwave irradiation under controlled conditions to facilitate the cyclization and formation of the imidazole ring.
- **Work-up and Purification:** After the reaction is complete, the solvent is typically removed under reduced pressure, and the crude product is purified using column chromatography on silica gel.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for analyzing the purity of **5-Amino-1H-imidazole-4-carbonitrile** and for monitoring reaction progress. A reverse-phase method is commonly employed.[3][6]

Experimental Protocol for HPLC Analysis

- Column: Newcrom R1 or a similar C18 reverse-phase column.[6]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water containing an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[3][6] A typical mobile phase composition could be Acetonitrile: 0.1% o-Phosphoric acid (aq) in a 70:30 ratio.[7]
- Detection: UV detection at an appropriate wavelength.
- Flow Rate: A standard flow rate of 1.0 mL/min is often used.
- Temperature: Analysis is typically carried out at room temperature.



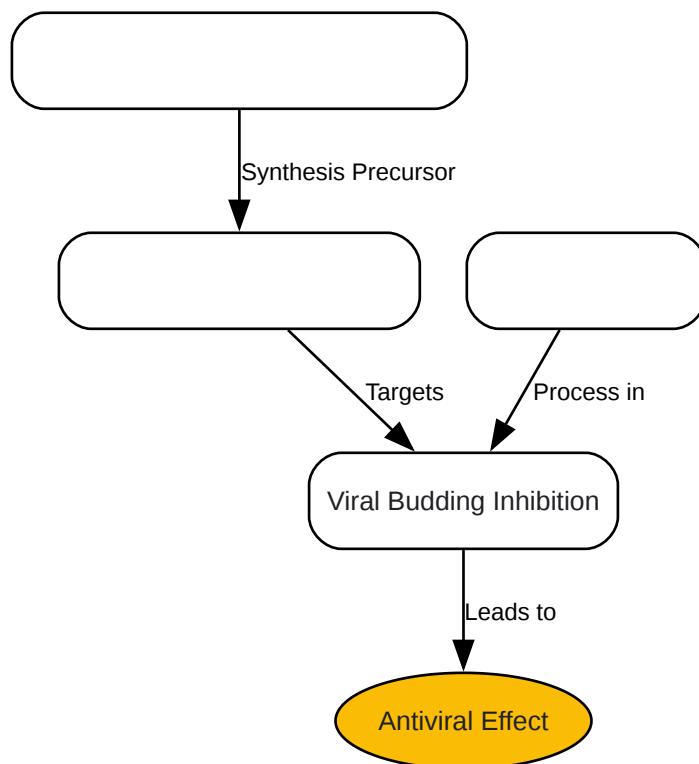
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A simplified workflow for the HPLC analysis of **5-Amino-1H-imidazole-4-carbonitrile**.

Role in Drug Development: Antiviral Activity

Derivatives of **5-Amino-1H-imidazole-4-carbonitrile** have demonstrated promising antiviral activity, particularly against the Influenza A virus.^[4] These compounds serve as crucial synthons for the preparation of purine analogues, which can interfere with viral replication processes. The mechanism of action for some of these novel derivatives involves the blockage of viral budding from the host cell, thereby impairing the release of new virions.^[4]

Logical Relationship in Antiviral Drug Discovery



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The role of **5-Amino-1H-imidazole-4-carbonitrile** in the synthesis of antiviral purine analogues.

Conclusion

5-Amino-1H-imidazole-4-carbonitrile is a compound of considerable importance in medicinal chemistry and drug discovery. Its utility as a precursor for synthesizing purine analogues with significant biological activity, especially antiviral properties, underscores its value to the scientific community. The synthetic and analytical protocols outlined in this guide provide a

foundational framework for researchers working with this versatile molecule. Further exploration of its derivatives is likely to yield novel therapeutic agents for a range of diseases.

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